molecular formula C10H14N2O2 B7485696 3-(2-Methoxyphenyl)-1,1-dimethylurea

3-(2-Methoxyphenyl)-1,1-dimethylurea

Cat. No.: B7485696
M. Wt: 194.23 g/mol
InChI Key: VGBBRJWFGAEXFB-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,1-dimethylurea is an organic compound with a unique structure that includes a methoxyphenyl group attached to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1,1-dimethylurea typically involves the reaction of 2-methoxyphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Methoxyphenyl isocyanate} + \text{Dimethylamine} \rightarrow \text{this compound} ]

The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to slightly elevated temperatures (20-40°C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 3-(2-Hydroxyphenyl)-1,1-dimethylurea.

    Reduction: Formation of 3-(2-Methoxyphenyl)-1,1-dimethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)-1,1-dimethylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylurea moiety may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)-1,1-dimethylurea
  • 3-(2-Methoxyphenyl)-1,1-dimethylamine
  • 3-(2-Methoxyphenyl)urea

Uniqueness

3-(2-Methoxyphenyl)-1,1-dimethylurea is unique due to the presence of both the methoxyphenyl and dimethylurea groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(2-methoxyphenyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)11-8-6-4-5-7-9(8)14-3/h4-7H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBBRJWFGAEXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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